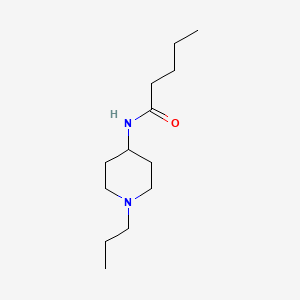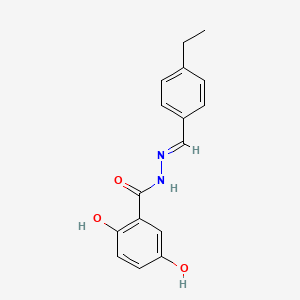
N-(1-propyl-4-piperidinyl)pentanamide
Vue d'ensemble
Description
N-(1-propyl-4-piperidinyl)pentanamide, also known as NPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a research chemical that has gained significant interest among scientists due to its potential therapeutic applications.
Mécanisme D'action
N-(1-propyl-4-piperidinyl)pentanamide is believed to act on the central nervous system by binding to the mu-opioid receptor and the sigma-1 receptor. The mu-opioid receptor is involved in the regulation of pain, while the sigma-1 receptor plays a role in the modulation of mood and anxiety. By binding to these receptors, N-(1-propyl-4-piperidinyl)pentanamide is thought to produce its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(1-propyl-4-piperidinyl)pentanamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, N-(1-propyl-4-piperidinyl)pentanamide has been shown to decrease the release of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-propyl-4-piperidinyl)pentanamide in lab experiments is its high potency. This allows researchers to use smaller doses of the compound, reducing the risk of side effects. Additionally, N-(1-propyl-4-piperidinyl)pentanamide has a relatively long half-life, which makes it easier to study its effects over an extended period of time. However, one of the limitations of using N-(1-propyl-4-piperidinyl)pentanamide in lab experiments is its potential for abuse. Due to its analgesic and anxiolytic effects, there is a risk of researchers misusing the compound.
Orientations Futures
There are several future directions for research on N-(1-propyl-4-piperidinyl)pentanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the safety and efficacy of N-(1-propyl-4-piperidinyl)pentanamide, particularly in human clinical trials. Finally, there is a need for research on the potential for abuse of N-(1-propyl-4-piperidinyl)pentanamide and the development of strategies to mitigate this risk.
Conclusion:
N-(1-propyl-4-piperidinyl)pentanamide is a synthetic compound that has gained significant interest among scientists due to its potential therapeutic applications. It has been shown to have analgesic and anxiolytic effects, making it a promising candidate for the treatment of pain and anxiety disorders. Additionally, N-(1-propyl-4-piperidinyl)pentanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While there are limitations to using N-(1-propyl-4-piperidinyl)pentanamide in lab experiments, there are several future directions for research on this compound.
Applications De Recherche Scientifique
N-(1-propyl-4-piperidinyl)pentanamide has been widely studied for its potential therapeutic applications. It has been shown to have analgesic and anxiolytic effects, making it a promising candidate for the treatment of pain and anxiety disorders. Additionally, N-(1-propyl-4-piperidinyl)pentanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-propylpiperidin-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-6-13(16)14-12-7-10-15(9-4-2)11-8-12/h12H,3-11H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZMPADABIVUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCN(CC1)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,2-dimethylpropanoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4834835.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide](/img/structure/B4834837.png)
![2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4834839.png)

![N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4834857.png)
![8-(2,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4834861.png)


![4-benzyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4834870.png)
![N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4834888.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate](/img/structure/B4834893.png)
![2-[(6-methylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4834913.png)

